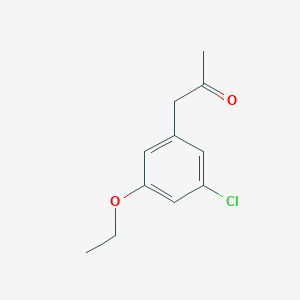
1-(3-Chloro-5-ethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a propanone moiety attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Chloro-5-ethoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-ethoxybenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and catalyst usage, to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Chloro-5-ethoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Chloro-5-ethoxyphenyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chloro-5-ethoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Chloro-4-ethoxyphenyl)propan-2-one: Differing by the position of the ethoxy group.
1-(3-Chloro-5-methoxyphenyl)propan-2-one: Differing by the presence of a methoxy group instead of an ethoxy group.
1-(3-Chloro-5-ethoxyphenyl)butan-2-one: Differing by the length of the carbon chain.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(3-chloro-5-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-14-11-6-9(4-8(2)13)5-10(12)7-11/h5-7H,3-4H2,1-2H3 |
InChI Key |
GUAPCPKXBQPWLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


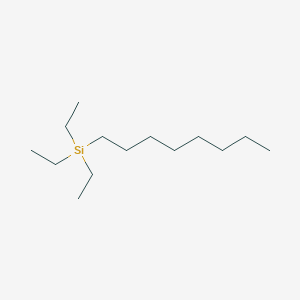
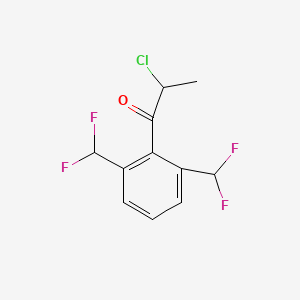
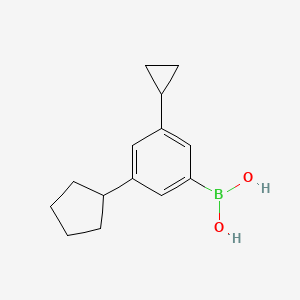
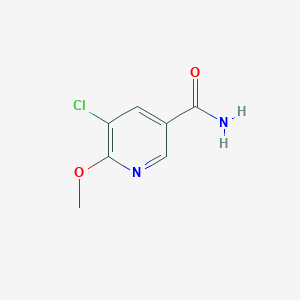
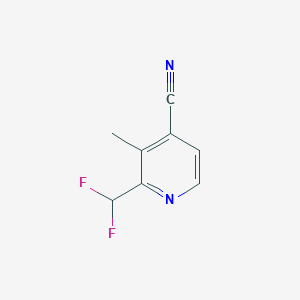

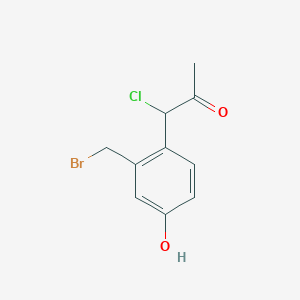

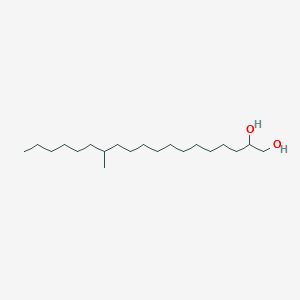
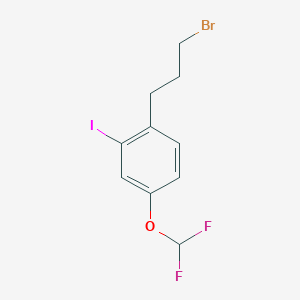
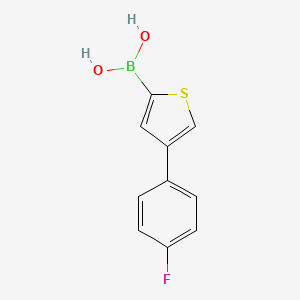

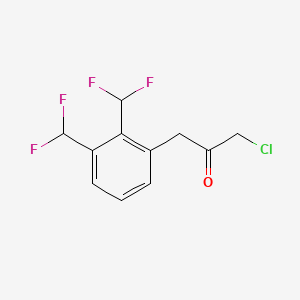
![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
